molecular formula C9H16N2O3 B7987826 [(R)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7987826
M. Wt: 200.23 g/mol
InChI Key: RMXMRBLVGGVBRS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with an acetyl-methyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Acetyl-Methyl-Amino Group: This step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of [®-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[®-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-methyl-amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

[®-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [®-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

[®-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can be compared with similar compounds such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid share the pyrrolidine ring structure but differ in their substituents.

    Acetylated Amines: Compounds such as N-acetylglycine and N-acetylalanine have acetyl groups attached to amino acids, similar to the acetyl-methyl-amino group in the target compound.

    Acetic Acid Derivatives: Compounds like acetic acid and its esters (e.g., methyl acetate) share the acetic acid moiety but differ in their overall structure.

The uniqueness of [®-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3R)-3-[acetyl(methyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)10(2)8-3-4-11(5-8)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXMRBLVGGVBRS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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